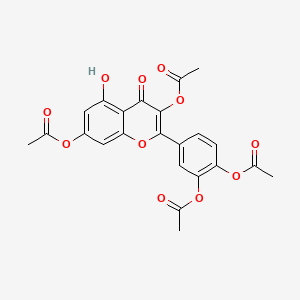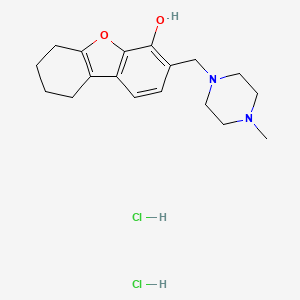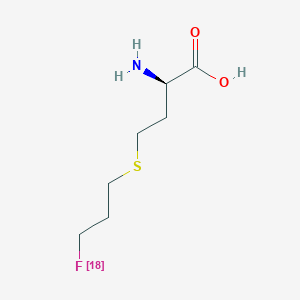
Biguanide, 1-(p-sulfamoylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biguanide, 1-(p-sulfamoylphenyl)-, is an organic compound that belongs to the biguanide family This compound is characterized by the presence of a biguanide moiety linked to a phenyl group substituted with a sulfamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of biguanide, 1-(p-sulfamoylphenyl)-, typically involves the condensation of cyanoguanidine with an appropriate aniline derivative. One common method includes the reaction of cyanoguanidine with p-sulfamoylaniline under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the biguanide linkage.
Industrial Production Methods
Industrial production of biguanide compounds often involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Biguanide, 1-(p-sulfamoylphenyl)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its antimicrobial properties and potential use as an antibacterial and antifungal agent.
Medicine: Biguanides, in general, are well-known for their use in the treatment of diabetes. This compound, in particular, has shown promise in preclinical studies for its potential anticancer properties.
Industry: The compound is used in the formulation of disinfectants and antiseptics due to its antimicrobial activity.
作用机制
The mechanism of action of biguanide, 1-(p-sulfamoylphenyl)-, involves several molecular targets and pathways:
Mitochondrial Inhibition: Similar to other biguanides, this compound can inhibit mitochondrial complex I, leading to reduced ATP production and activation of AMP-activated protein kinase (AMPK).
Antimicrobial Activity: The compound disrupts microbial cell membranes and interferes with essential cellular processes, leading to cell death.
Anticancer Properties: The inhibition of mitochondrial respiration and activation of AMPK can induce metabolic stress in cancer cells, leading to apoptosis and reduced tumor growth.
相似化合物的比较
Biguanide, 1-(p-sulfamoylphenyl)-, can be compared with other biguanides such as metformin, phenformin, and buformin:
Metformin: Widely used in the treatment of type 2 diabetes, metformin is known for its safety profile and efficacy in lowering blood glucose levels.
Phenformin: Although effective, phenformin was withdrawn from the market due to its association with lactic acidosis.
Buformin: Similar to phenformin, buformin was also withdrawn due to safety concerns.
The uniqueness of biguanide, 1-(p-sulfamoylphenyl)-, lies in its specific structural features and the presence of the sulfamoyl group, which may confer distinct biological activities and therapeutic potential.
属性
CAS 编号 |
4751-94-4 |
|---|---|
分子式 |
C8H13ClN6O2S |
分子量 |
292.75 g/mol |
IUPAC 名称 |
1-(diaminomethylidene)-2-(4-sulfamoylphenyl)guanidine;hydrochloride |
InChI |
InChI=1S/C8H12N6O2S.ClH/c9-7(10)14-8(11)13-5-1-3-6(4-2-5)17(12,15)16;/h1-4H,(H2,12,15,16)(H6,9,10,11,13,14);1H |
InChI 键 |
IRYYQEPFNMBPDK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N=C(N)N=C(N)N)S(=O)(=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


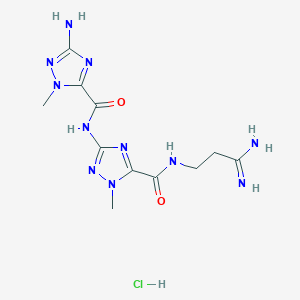

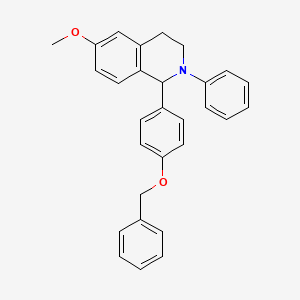
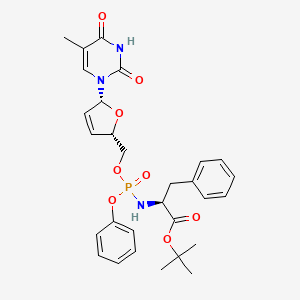
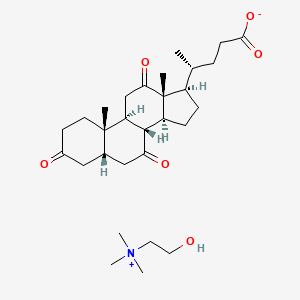
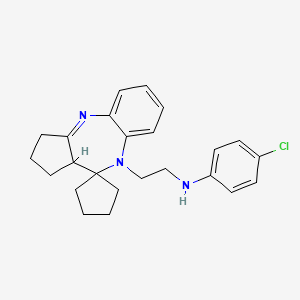
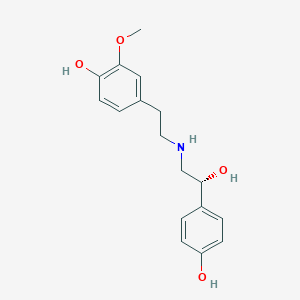
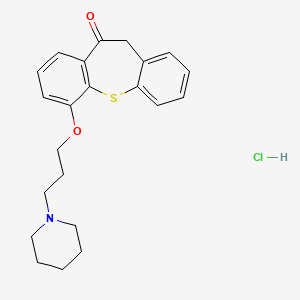
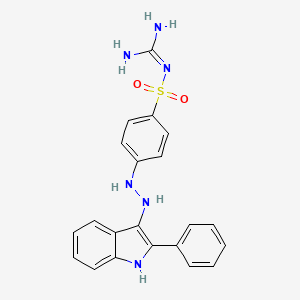
![1-(2-piperidin-1-ylethoxy)-6H-benzo[b][1]benzothiepin-5-one;hydrochloride](/img/structure/B12742123.png)
